N-benzyl-2-(2,4-dioxo-3-propyl-3,4-dihydroquinazolin-1(2H)-yl)acetamide
Description
N-benzyl-2-(2,4-dioxo-3-propylquinazolin-1-yl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticonvulsant, anticancer, and antimicrobial properties. This compound has garnered interest in the scientific community due to its potential therapeutic applications and unique chemical structure.
Properties
Molecular Formula |
C20H21N3O3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-benzyl-2-(2,4-dioxo-3-propylquinazolin-1-yl)acetamide |
InChI |
InChI=1S/C20H21N3O3/c1-2-12-22-19(25)16-10-6-7-11-17(16)23(20(22)26)14-18(24)21-13-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,21,24) |
InChI Key |
NXEKRAWDQGWGKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2,4-dioxo-3-propylquinazolin-1-yl)acetamide typically involves the alkylation of quinazolinone derivatives. One common method includes the reaction of 2,4-dioxo-3-propylquinazoline with benzyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures (70-80°C) . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2,4-dioxo-3-propylquinazolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the quinazolinone ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetamide moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases like potassium carbonate or sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction can produce partially or fully reduced quinazolinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, including enzymes and receptors.
Medicine: Explored for its anticonvulsant, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2,4-dioxo-3-propylquinazolin-1-yl)acetamide involves its interaction with specific molecular targets. For instance, its anticonvulsant activity may be attributed to its ability to modulate GABAergic neurotransmission by binding to GABA receptors or inhibiting GABA transaminase . The compound’s anticancer effects could be related to its ability to induce apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties.
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide: Studied for its affinity to GABAergic biotargets.
Uniqueness
N-benzyl-2-(2,4-dioxo-3-propylquinazolin-1-yl)acetamide stands out due to its unique propyl substitution on the quinazolinone ring, which may contribute to its distinct biological activities and pharmacokinetic properties. This structural variation can influence its binding affinity to molecular targets and its overall therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
